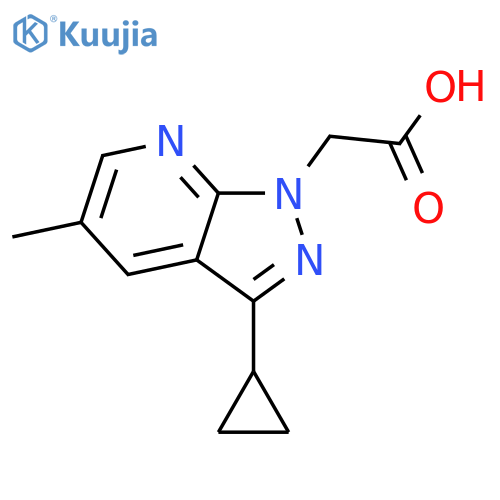

Cas no 937605-70-4 (2-{3-cyclopropyl-5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}acetic acid)

2-{3-cyclopropyl-5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}acetic acid 化学的及び物理的性質

名前と識別子

-

- (3-Cyclopropyl-5-methyl-pyrazolo[3,4-b]pyridin-1-yl)-acetic acid

- 2-{3-cyclopropyl-5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}acetic acid

- 2-{3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid

- 2-(3-Cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aceticacid

- 2-(3-cyclopropyl-5-methylpyrazolo[3,4-b]pyridin-1-yl)acetic acid

- AKOS000314285

- CS-0264369

- MFCD08696717

- EN300-92665

- (3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

- MMB60570

- {3-cyclopropyl-5-methylpyrazolo[3,4-b]pyridin-1-yl}acetic acid

- 2-(3-Cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

- STK347045

- 937605-70-4

-

- MDL: MFCD08696717

- インチ: InChI=1S/C12H13N3O2/c1-7-4-9-11(8-2-3-8)14-15(6-10(16)17)12(9)13-5-7/h4-5,8H,2-3,6H2,1H3,(H,16,17)

- InChIKey: UEKXNTDSZUISKK-UHFFFAOYSA-N

- SMILES: CC1=CC2=C(N=C1)N(CC(=O)O)N=C2C3CC3

計算された属性

- 精确分子量: 231.100776666Da

- 同位素质量: 231.100776666Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 17

- 回転可能化学結合数: 3

- 複雑さ: 319

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68Ų

- XLogP3: 1.5

2-{3-cyclopropyl-5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}acetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-92665-10.0g |

2-{3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid |

937605-70-4 | 95% | 10.0g |

$4845.0 | 2023-02-11 | |

| Enamine | EN300-92665-0.5g |

2-{3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid |

937605-70-4 | 95% | 0.5g |

$687.0 | 2023-09-01 | |

| Chemenu | CM271986-5g |

2-(3-Cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid |

937605-70-4 | 95+% | 5g |

$912 | 2021-08-18 | |

| Chemenu | CM271986-10g |

2-(3-Cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid |

937605-70-4 | 95+% | 10g |

$1491 | 2021-08-18 | |

| Enamine | EN300-92665-0.05g |

2-{3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid |

937605-70-4 | 95% | 0.05g |

$205.0 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335039-1g |

2-{3-cyclopropyl-5-methyl-1h-pyrazolo[3,4-b]pyridin-1-yl}acetic acid |

937605-70-4 | 97% | 1g |

¥20610.00 | 2024-04-24 | |

| 1PlusChem | 1P019D51-250mg |

(3-Cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid |

937605-70-4 | 95% | 250mg |

$601.00 | 2024-04-20 | |

| Crysdot LLC | CD11008993-10g |

2-(3-Cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid |

937605-70-4 | 97% | 10g |

$1583 | 2024-07-19 | |

| Enamine | EN300-92665-0.25g |

2-{3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid |

937605-70-4 | 95% | 0.25g |

$436.0 | 2023-09-01 | |

| Enamine | EN300-92665-1g |

2-{3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid |

937605-70-4 | 95% | 1g |

$881.0 | 2023-09-01 |

2-{3-cyclopropyl-5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}acetic acid 関連文献

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

2-{3-cyclopropyl-5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}acetic acidに関する追加情報

2-{3-Cyclopropyl-5-Methyl-1H-Pyrazolo[3,4-b]Pyridin-1-Yl}Acetic Acid: A Comprehensive Overview

The compound 2-{3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid, identified by the CAS number 937605-70-4, has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of the pyrazolo[3,4-b]pyridine scaffold, a heterocyclic structure known for its versatility in drug design. The integration of a cyclopropyl group and a methyl substituent into the pyrazolo[3,4-b]pyridine ring introduces unique electronic and steric properties, making this compound a promising candidate for various applications.

Recent studies have highlighted the potential of this compound as a modulator of key biological targets. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 2-{3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid exhibits potent inhibitory activity against certain kinases, which are critical in signaling pathways associated with cancer and inflammatory diseases. The acetic acid moiety attached to the pyrazolo[3,4-b]pyridine core enhances the compound's bioavailability and pharmacokinetic profile, making it an attractive lead for drug development.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the pyrazolo[3,4-b]pyridine ring through cyclization reactions and the subsequent introduction of substituents such as cyclopropane and methyl groups. Researchers have also explored green chemistry approaches to optimize the synthesis pathway, reducing environmental impact while maintaining high yields.

In terms of structural analysis, computational studies using density functional theory (DFT) have provided insights into the electronic distribution and conformational flexibility of this compound. These studies reveal that the cyclopropyl group induces strain in the molecule, which can influence its binding affinity to target proteins. Additionally, molecular dynamics simulations have shown that the methyl group plays a crucial role in stabilizing specific conformations that are essential for biological activity.

The biological evaluation of 2-{3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid has been conducted across multiple model systems. In vitro assays have demonstrated its ability to modulate ion channels and G-protein coupled receptors (GPCRs), suggesting potential applications in treating neurological disorders such as epilepsy and Parkinson's disease. Furthermore, preclinical studies in animal models have shown promising results in reducing inflammation and oxidative stress without significant adverse effects.

From an industrial perspective, the scalability of this compound's synthesis is a critical factor for its commercialization. Current efforts focus on developing cost-effective routes that minimize waste and maximize efficiency. The use of microwave-assisted synthesis has been proposed as a viable alternative to conventional heating methods, offering faster reaction times and higher purity products.

In conclusion, 2-{3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yli}acetic acid, with its unique chemical structure and diverse biological activities, represents a significant advancement in medicinal chemistry. As research continues to uncover its full potential, this compound stands at the forefront of innovation in drug discovery and development.

937605-70-4 (2-{3-cyclopropyl-5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}acetic acid) Related Products

- 1351621-33-4(2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide)

- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)

- 858764-63-3((2Z)-2-(2,5-dimethoxyphenyl)methylidene-6-(2-methylprop-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2172022-68-1(9-benzyl-2-methyl-6-oxa-2,10-diazaspiro4.5decane)

- 877639-07-1(N-(3-acetamidophenyl)-2-({5-methyl-7-oxo-7H,8H-1,2,4triazolo4,3-apyrimidin-3-yl}sulfanyl)acetamide)

- 1807019-99-3(2-Amino-5-chloromethyl-3-(trifluoromethyl)pyridine)

- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)

- 1086026-31-4(Dehydro Ivabradine)

- 52570-06-6(2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide)

- 1934413-16-7(1-(2,2-Difluoroethyl)cycloheptane-1-carbaldehyde)